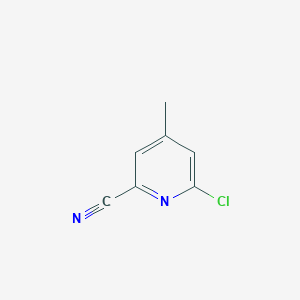
6-氯-4-甲基吡啶甲腈
描述
Synthesis Analysis
The compound is usually prepared through the condensation reaction between chloromethylpyridine and malononitrile in the presence of sodium ethoxide.Molecular Structure Analysis
The molecular weight of 6-Chloro-4-methylpicolinonitrile is 152.58 . The IUPAC name is 4-chloro-6-methyl-2-pyridinecarbonitrile . The InChI code is 1S/C7H5ClN2/c1-5-2-6 (8)3-7 (4-9)10-5/h2-3H,1H3 .Physical And Chemical Properties Analysis
The boiling point of 6-Chloro-4-methylpicolinonitrile is 283.6ºC at 760 mmHg . The density is 1.26g/cm3 .科学研究应用
在药物化合物中的合成
6-氯-4-甲基吡啶甲腈在各种药物化合物的合成中发挥着重要作用。例如,它被用作抗肿瘤药物索拉非尼改良合成的中间体。这个过程的特点是经济、简单、高产并遵循绿色化学原则 (姚建文,2012)。
化学分析技术
该化合物也涉及分析化学。一个例子是它在流动注射系统中通过液-液萃取对高氯酸盐进行间接原子吸收光谱测定的应用。与传统的 spectrophotometric 方法相比,该方法灵敏度显著提高,并已应用于血清和尿液样品 (M. Gallego & M. Valcárcel,1985)。
有机合成中的催化
该化合物还用作其他化学物质合成中的催化剂。例如,它催化了取代的 5-溴嘧啶-4-胺与炔烃的偶联反应,导致形成 2-氯-吡咯并[2,3-d]嘧啶。该方法允许引入各种官能团,展示了其在有机合成中的多功能性 (蒋熙等,2015)。
新型化学实体的开发
6-氯-4-甲基吡啶甲腈对于开发新型化学实体至关重要。例如,其衍生物已被合成和表征,用于药理学、分子建模和抗菌活性。这些研究涉及详细的计算量子化学方法和计算机模拟评估,突出了该化合物在开发新治疗剂中的潜力 (S. Murugavel 等,2018)。
光化学研究
该化合物的衍生物也在光化学研究中得到研究。例如,已经研究了 6-氯吡啶酸根离子的光化学,这对理解光致脱卤化机理具有重要意义。此类研究对于在各个领域开发光化学应用至关重要 (F. Rollet、C. Richard 和 J. Pilichowski,2006)。
在材料科学中的应用
此外,它还用于材料科学,特别是在合成和表征具有潜在应用的复合物中,例如癌症治疗中的光动力疗法。这展示了其在开发具有医学应用的高级材料中的作用 (Ü. Demirbaş 等,2022)。
喹啉及其相关化合物的合成
6-氯-4-甲基吡啶甲腈在喹啉及其相关化合物的合成中至关重要。这些合成对于开发治疗各种疾病(包括传染病和癌症)的化合物至关重要 (N. Wlodarczyk 等,2011)。
安全和危害
属性
IUPAC Name |
6-chloro-4-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGINIKEPIBBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629521 | |
| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpicolinonitrile | |
CAS RN |
209858-74-2 | |
| Record name | 6-Chloro-4-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



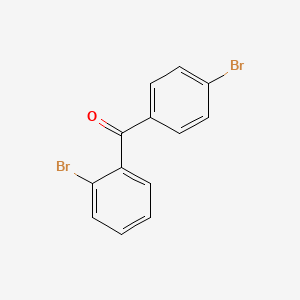

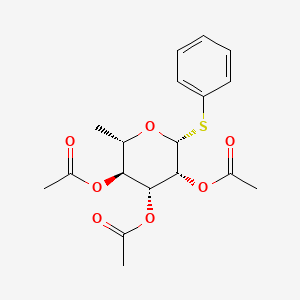


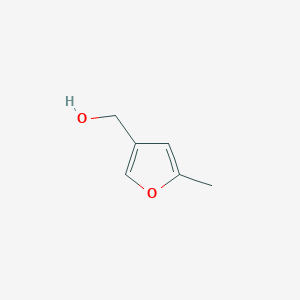
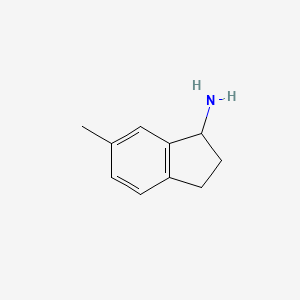




![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)